

# Tozorakimab (CDD3506): A Comparative Analysis in Inflammatory Disease

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Tozorakimab, also known as MEDI3506, is an investigational human monoclonal antibody developed for the treatment of various inflammatory diseases. This guide provides a comparative overview of tozorakimab's efficacy, mechanism of action, and clinical development landscape in Diabetic Kidney Disease (DKD) and Atopic Dermatitis (AD), in the context of established standard-of-care treatments.

# Mechanism of Action: Dual Inhibition of IL-33 Signaling

Tozorakimab targets Interleukin-33 (IL-33), a key alarmin cytokine that plays a crucial role in the inflammatory cascade following tissue damage or infection.[1][2][3][4] The antibody has a unique dual mechanism of action, inhibiting the signaling of both the reduced (IL-33red) and oxidized (IL-33ox) forms of the cytokine through distinct pathways.[1][2][3][4]

- Inhibition of IL-33red/ST2 Pathway: Tozorakimab binds to IL-33 with high affinity, preventing its interaction with the ST2 receptor (suppression of tumorigenicity 2). This interaction is a primary driver of pro-inflammatory responses.[1][2][3][4]
- Inhibition of IL-33ox/RAGE-EGFR Pathway: The antibody also blocks the activity of oxidized IL-33, which signals through the RAGE (receptor for advanced glycation end products) and



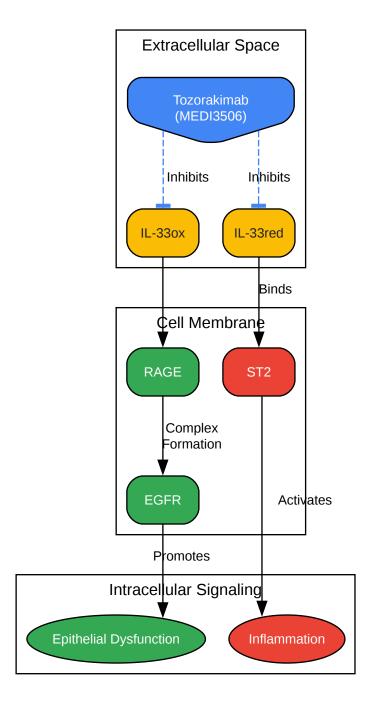




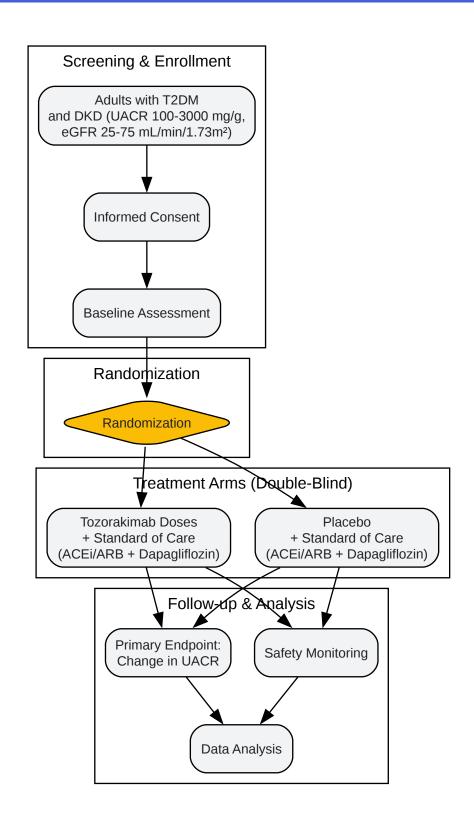
EGFR (epidermal growth factor receptor) complex. This pathway is implicated in epithelial dysfunction and remodeling.[1][2][3][4]

By blocking both pathways, tozorakimab aims to reduce inflammation and promote epithelial repair.[1][2][3]









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### References

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